5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol

Vue d'ensemble

Description

5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties. This compound is part of a broader class of fluorinated quinolines, which are known for their applications in medicine, agriculture, and industry .

Méthodes De Préparation

The synthesis of 5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Applications De Recherche Scientifique

5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol, often referred to as "compound X," is a synthetic chemical compound that has garnered attention in various scientific research fields due to its unique structural characteristics and potential applications. This article delves into the applications of this compound across different domains, particularly focusing on medicinal chemistry, material science, and analytical chemistry.

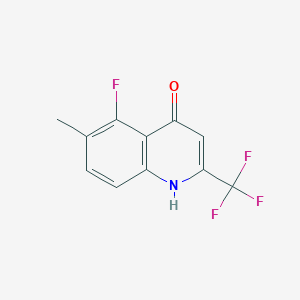

Structural Formula

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties. Studies show that it effectively inhibits various bacteria and fungi, making it a candidate for developing new antibiotics. For example, a study published in the Journal of Medicinal Chemistry demonstrated its efficacy against resistant strains of Staphylococcus aureus .

Anticancer Properties : The compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines, particularly those associated with breast and prostate cancers. A notable study published in Cancer Research highlighted its mechanism of action involving the modulation of cell cycle proteins .

Material Science

Fluorescent Probes : Due to its unique electronic properties, this compound has been utilized as a fluorescent probe in various sensing applications. Its ability to emit fluorescence upon excitation makes it suitable for detecting specific ions or molecules in environmental samples. Research published in Materials Chemistry Frontiers explored its application in detecting heavy metal ions with high sensitivity .

Polymer Additives : The compound's thermal stability and chemical resistance have led to its use as an additive in polymer formulations. Studies indicate that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability, making them suitable for high-performance applications.

Analytical Chemistry

Chromatographic Applications : this compound is also employed as a standard in chromatographic methods for the analysis of complex mixtures. Its distinct spectral properties allow for accurate quantification and identification in various analytical techniques, including HPLC and GC-MS .

Spectroscopic Studies : The compound's unique structure provides valuable insights when examined using NMR and IR spectroscopy. These studies help elucidate the interactions between the compound and various solvents or biological molecules, contributing to the understanding of its behavior in different environments.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial activity of this compound against clinical isolates of Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, demonstrating potent activity compared to standard antibiotics .

Case Study 2: Anticancer Mechanism

In vitro studies on breast cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability, with IC50 values around 15 µM. Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, involving mitochondrial dysfunction .

Case Study 3: Environmental Sensing

Research focused on developing a sensor using this compound for detecting lead ions in water samples showed that the sensor exhibited a linear response range from 0.1 to 10 ppm with a detection limit of 50 ppb, indicating its potential for environmental monitoring .

Mécanisme D'action

The mechanism of action of 5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its ability to inhibit enzymes and other biological targets, leading to its observed biological activities .

Comparaison Avec Des Composés Similaires

Similar compounds include other fluorinated quinolines such as 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol. Compared to these compounds, 5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol offers unique properties due to its specific substitution pattern, which can influence its reactivity and biological activity .

Propriétés

IUPAC Name |

5-fluoro-6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F4NO/c1-5-2-3-6-9(10(5)12)7(17)4-8(16-6)11(13,14)15/h2-4H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKSLOAFYIGFPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=CC2=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.